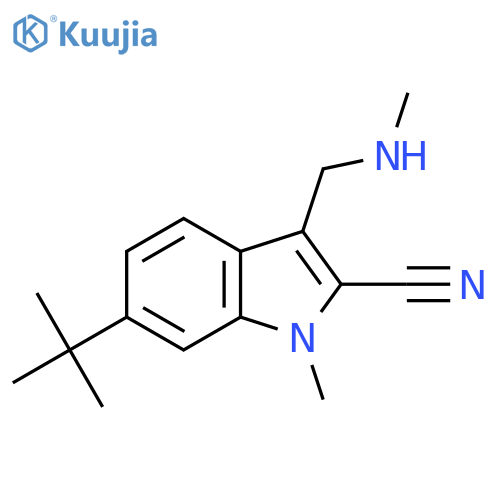Cas no 2172508-88-0 (6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile)

2172508-88-0 structure
商品名:6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile
6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile
- 6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile
- EN300-1591556
- 2172508-88-0
-
- インチ: 1S/C16H21N3/c1-16(2,3)11-6-7-12-13(10-18-4)15(9-17)19(5)14(12)8-11/h6-8,18H,10H2,1-5H3
- InChIKey: BROLBWQNMAWWEM-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C#N)=C(CNC)C2C=CC(=CC1=2)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 255.173547683g/mol
- どういたいしつりょう: 255.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591556-100mg |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 100mg |
$1923.0 | 2023-09-23 | ||
| Enamine | EN300-1591556-250mg |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 250mg |
$2011.0 | 2023-09-23 | ||
| Enamine | EN300-1591556-500mg |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 500mg |
$2098.0 | 2023-09-23 | ||
| Enamine | EN300-1591556-0.25g |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 0.25g |
$2011.0 | 2023-06-04 | ||
| Enamine | EN300-1591556-10.0g |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 10g |
$9400.0 | 2023-06-04 | ||
| Enamine | EN300-1591556-0.5g |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 0.5g |
$2098.0 | 2023-06-04 | ||
| Enamine | EN300-1591556-1.0g |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 1g |
$2186.0 | 2023-06-04 | ||
| Enamine | EN300-1591556-50mg |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 50mg |
$1836.0 | 2023-09-23 | ||
| Enamine | EN300-1591556-1000mg |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 1000mg |
$2186.0 | 2023-09-23 | ||
| Enamine | EN300-1591556-5.0g |
6-tert-butyl-1-methyl-3-[(methylamino)methyl]-1H-indole-2-carbonitrile |
2172508-88-0 | 5g |
$6339.0 | 2023-06-04 |
6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
2172508-88-0 (6-tert-butyl-1-methyl-3-(methylamino)methyl-1H-indole-2-carbonitrile) 関連製品
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
